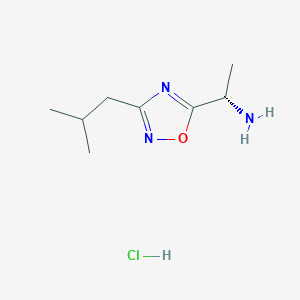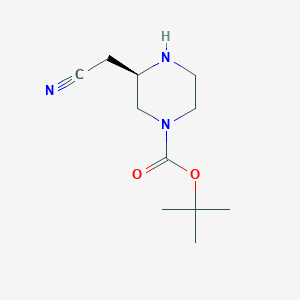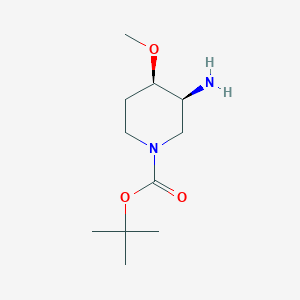
N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide; 95% is a useful research compound. Its molecular formula is C16H19BrFNO and its molecular weight is 340.23 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide; 95% is 339.06340 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide; 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide; 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analysis and Detection
Detection in Blotter Paper : A study by Poklis et al. (2015) analyzed blotter papers containing NBOMe derivatives, a class of designer hallucinogenic drugs. These derivatives, including N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine, were identified using mass spectrometry and liquid chromatography (Poklis et al., 2015).
Serum and Urine Analysis : Another study by Poklis et al. (2013) developed a method for detecting and quantifying 2CC-NBOMe and 25I-NBOMe in human serum, which are related to N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine (Poklis et al., 2013).
Metabolic and Pharmacological Characterization
In Vitro Metabolism : Kim et al. (2019) studied the metabolism of 25B-NBF, a phenethylamine and a potent agonist of the 5-HT2A receptor, which is structurally related to N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine. They identified its metabolites and the enzymes involved in its metabolism (Kim et al., 2019).
Cytochrome P450 Enzymes Involvement : Nielsen et al. (2017) characterized the cytochrome P450 enzymes involved in the metabolism of NBOMe compounds. This research is relevant for understanding the metabolic pathways of related compounds, including N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine (Nielsen et al., 2017).
Toxicology and Safety
Cardiac Effects Study : Yoon et al. (2019) researched the cardiotoxicity of 25D-NBOMe and 25C-NBOMe, substances related to N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine. Their findings indicated potential cardiac rhythm issues associated with these compounds (Yoon et al., 2019).
Fatal Intoxication Case Study : Yoshida et al. (2015) presented a case report of fatal intoxication due to 25B-NBOMe, a related substance. This study provides insights into the clinical and pathophysiological effects of such compounds (Yoshida et al., 2015).
Neurochemical Pharmacology : Eshleman et al. (2018) explored the neurochemical pharmacology of psychoactive N-benzylphenethylamines, including 25D-NBOMe. This study aids in understanding the hallucinogenic and stimulant effects of these compounds (Eshleman et al., 2018).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO.BrH/c1-19-16-4-2-3-13(11-16)9-10-18-12-14-5-7-15(17)8-6-14;/h2-8,11,18H,9-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRASXXMRMAVXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)

![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)

amine hydrobromide; 95%](/img/structure/B6351887.png)

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)
